molecular formula C20H20N4O2S2 B2653112 N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide CAS No. 392296-25-2

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

Cat. No.: B2653112
CAS No.: 392296-25-2
M. Wt: 412.53
InChI Key: WZXCXPPLWVOLIH-UHFFFAOYSA-N
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Description

Historical Development of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold emerged as a pharmacologically relevant heterocycle in the mid-20th century, with early synthetic routes involving cyclization of acylhydrazines or thiosemicarbazides. Initial applications focused on antimicrobial agents, exemplified by sulfamethizole, a sulfonamide derivative used for urinary tract infections. The 1980s saw expanded interest in anticancer applications, driven by the scaffold’s ability to intercalate DNA and inhibit topoisomerases. Modern advancements include microwave-assisted syntheses and computational modeling to optimize bioactivity.

Table 1: Notable 1,3,4-Thiadiazole Derivatives and Their Applications

Compound Class Key Modifications Therapeutic Area Reference
Sulfamethizole Sulfonamide substitution Antimicrobial
Cefazolin β-lactam antibiotic hybrid Antibacterial
Acetazolamide Sulfonamide + zinc binding Glaucoma, epilepsy
PI3K/AKT inhibitors Trifluoromethylphenyl groups Anticancer

Significance in Medicinal Chemistry Research

The 1,3,4-thiadiazole core exhibits unique electronic properties due to its sulfur and nitrogen atoms, enabling π-π stacking and hydrogen-bond interactions with biological targets. Its versatility is demonstrated by derivatives showing:

  • Anticancer activity : Inhibition of PI3K/AKT/mTOR pathways via hydrophobic interactions with kinase domains.
  • Antimicrobial effects : Disruption of bacterial cell wall synthesis through penicillin-binding protein inhibition.
  • Antioxidant properties : Scavenging of reactive oxygen species via thioether and amide functional groups.

The introduction of substituents like 3,5-dimethylphenylamino and 2-methylbenzamide in the target compound enhances target selectivity and metabolic stability, addressing limitations of earlier derivatives.

Current Research Landscape and Knowledge Gaps

Recent studies prioritize structure-activity relationship (SAR) analyses to optimize pharmacokinetic profiles. For example, 2-mercaptoacetamide substitutions improve aqueous solubility, while trifluoromethyl groups enhance blood-brain barrier penetration. However, critical gaps persist:

  • Synthetic scalability : Traditional methods rely on toxic reagents like phosphorus pentasulfide, necessitating greener alternatives.
  • Target specificity : Many derivatives exhibit off-target effects on cytochrome P450 enzymes, complicating clinical translation.
  • Resistance mechanisms : Bacterial efflux pump overexpression reduces efficacy of antimicrobial thiadiazoles.

Table 2: Synthetic Strategies for 1,3,4-Thiadiazole Derivatives

Method Reagents Yield Range Advantages
Acylhydrazine cyclization P₂S₅, Lawesson’s reagent 45–78% Broad substrate tolerance
Microwave-assisted T3P, EDCI 65–92% Rapid reaction times
Thiosemicarbazide route CS₂, KOH 50–85% High regioselectivity

Relevance in Drug Discovery Programs

The target compound’s design incorporates three pharmacophoric elements:

  • 1,3,4-Thiadiazole core : Serves as a planar aromatic system for DNA intercalation or enzyme active-site binding.
  • 3,5-Dimethylphenyl group : Enhances lipophilicity for membrane penetration, critical for intracellular targets.
  • 2-Methylbenzamide moiety : Provides hydrogen-bond donors for interactions with kinase ATP-binding pockets.

Ongoing studies focus on derivatizing the thioether linkage to modulate redox activity, potentially expanding applications to neurodegenerative diseases. Computational docking analyses predict strong binding affinity (ΔG < -9.5 kcal/mol) for cyclin-dependent kinases, supporting further preclinical validation.

Properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-12-8-13(2)10-15(9-12)21-17(25)11-27-20-24-23-19(28-20)22-18(26)16-7-5-4-6-14(16)3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXCXPPLWVOLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, mechanisms of action, and relevant research findings regarding its biological activity.

Structural Characteristics

The compound has a molecular formula of C17H22N4O2S2C_{17}H_{22}N_{4}O_{2}S_{2} and a molecular weight of 378.51 g/mol. Its structure features several functional groups that are crucial for its biological activity:

  • Amide Group : Facilitates hydrogen bonding and contributes to the compound's solubility.
  • Thiadiazole Ring : Known for its diverse pharmacological properties.
  • Thioether Linkage : Influences the compound's reactivity and interaction with biological targets.

Research indicates that this compound may interact with key signaling pathways, particularly the PI3K/AKT/mTOR pathway. This pathway is critical in regulating cell growth, proliferation, and survival.

Target Pathways

The compound's ability to inhibit these pathways suggests potential applications in cancer therapy. Thiadiazole derivatives are known to exhibit a broad spectrum of biological activities including:

  • Anticancer Activity : Inhibition of cancer cell proliferation and induction of apoptosis.
  • Antimicrobial Activity : Efficacy against various bacterial strains and fungi .

Biological Activity Overview

Recent studies have demonstrated that thiadiazole derivatives like this compound exhibit a wide range of biological activities. The following sections detail specific findings related to its biological activity.

Anticancer Properties

  • Inhibition of Cancer Cell Proliferation : Thiadiazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells .
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis through the modulation of apoptotic pathways and inhibition of cell cycle progression .

Antimicrobial Properties

  • Broad-Spectrum Activity : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against drug-resistant strains .
  • Case Studies :
    • A study found that thiadiazole derivatives exhibited high cytotoxicity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
    • Another investigation highlighted the effectiveness of similar compounds in targeting Candida species, showcasing their potential as novel antifungal agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of proliferation in MCF-7 cells
AntimicrobialEffective against MRSA and Candida species
Apoptosis InductionModulation of apoptotic pathways

Scientific Research Applications

Pharmacological Properties

Antimicrobial Activity
Thiadiazole derivatives, including the compound , have demonstrated significant antimicrobial properties. Research indicates that compounds containing thiadiazole rings exhibit both antibacterial and antifungal activities. For instance, a study highlighted the effectiveness of certain thiadiazole derivatives against Gram-positive bacteria and fungi, suggesting their potential as antimicrobial agents in clinical settings .

Anticancer Activity
The compound has also been evaluated for its anticancer properties. Thiadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, a specific thiadiazole derivative showed significant potency against liver cancer cells, indicating its potential as a lead candidate for further development in cancer therapy . The mechanism of action often involves the inhibition of specific cellular pathways critical for cancer cell survival.

Mechanistic Studies

Molecular Interactions
Recent studies have utilized quantum mechanical modeling to explore the interactions between N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide and other molecules such as Amphotericin B. These interactions were analyzed through spectroscopic techniques, revealing that the compound can enhance the efficacy of existing antibiotics by altering their aggregation state . This synergistic effect is crucial for reducing the necessary dosages of antibiotics while maintaining therapeutic efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of thiadiazole derivatives. A comprehensive review of various thiadiazole compounds has shown that modifications at specific positions on the thiadiazole ring can lead to enhanced biological activity. For instance, substituents at position 2 of the thiadiazole ring have been linked to improved antileishmanial activity with lower toxicity compared to standard treatments .

Case Studies

Study Findings Implications
Study on Antimicrobial ActivityDemonstrated significant antibacterial effects against Gram-positive bacteriaPotential use in developing new antibiotics
Research on Anticancer PropertiesShowed cytotoxic effects on liver cancer cellsIndicates potential for cancer therapy development
Mechanistic Study with Amphotericin BEnhanced antibiotic efficacy through molecular interactionSuggests a novel approach to antibiotic therapy

Comparison with Similar Compounds

Substituent Analysis

The target compound’s structure includes:

  • Thioether linkage: Connects the 1,3,4-thiadiazole ring to a 2-oxoethyl group bearing a 3,5-dimethylphenylamino moiety.
  • Benzamide group : A 2-methyl-substituted benzamide at the 2-position of the thiadiazole.

Key analogs from the evidence include:

5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine (): Shares the 3,5-dimethylphenyl group but incorporates a methylsulfanyl benzylidene instead of the benzamide .

N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)thiadiazol-2-yl)thio]acetamides (): Feature dual thiadiazole cores and variable aromatic/alkyl substituents, showing potent anticancer activity .

N-(5-(chlorobenzyl/methylthio)-1,3,4-thiadiazol-2-yl)acetamides (): Substituents like 4-chlorobenzyl or methoxyphenoxy groups alter electronic and steric profiles .

Physicochemical Properties

Table 1: Comparison of Melting Points and Yields

Compound ID/Name Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported N/A 3,5-dimethylphenylamino, 2-methylbenzamide
5e () 132–134 74 4-Chlorobenzyl, 2-(5-isopropyl-2-methylphenoxy)
5j () 138–140 82 4-Chlorobenzyl, 2-isopropyl-5-methylphenoxy
5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-thiadiazol-2-amine 408 N/A 3,5-Dimethylphenyl, methylsulfanyl benzylidene
4y () Not reported N/A p-Tolylamino, ethylthiadiazole

Trends :

  • Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e) correlate with lower melting points compared to electron-donating groups (e.g., methylphenoxy in 5j) .
  • The target compound’s 3,5-dimethylphenyl group may enhance crystallinity (as seen in ’s analog with a melting point of 408°C) due to planar intramolecular hydrogen bonding .

Key Routes for Thiadiazole Derivatives:

Cyclocondensation : describes thiadiazole synthesis via cyclization of thiosemicarbazides with POCl₃, yielding 68–88% .

Heterocyclization : uses sulfuric acid-mediated cyclization of isothiocyanates to form trichloroethyl-thiadiazole intermediates (97% yield) .

Schiff Base Formation : synthesizes thiadiazoles via condensation of amines with aldehydes in toluene .

Target Compound Synthesis : Likely involves:

  • Coupling of 5-amino-1,3,4-thiadiazole-2-thiol with 2-((3,5-dimethylphenyl)amino)-2-oxoethyl chloride.
  • Subsequent benzamide introduction via carbodiimide-mediated coupling.

Table 2: Anticancer Activity of Select Thiadiazoles

Compound ID/Name IC₅₀ (MCF-7, mmol/L) IC₅₀ (A549, mmol/L) Key Substituents
Target Compound Not reported Not reported 3,5-Dimethylphenylamino
4y () 0.084 ± 0.020 0.034 ± 0.008 p-Tolylamino, ethylthiadiazole
4i () N/A N/A 3,5-Dinitrophenyl

Insights :

  • Electron-donating groups (e.g., methyl in 4y) enhance anticancer activity compared to electron-withdrawing groups (e.g., nitro in 4i) .
  • The target compound’s 3,5-dimethylphenyl group may improve lipophilicity and target binding, similar to 4y’s p-tolylamino group.

Crystallographic and Spectroscopic Data

  • Planarity : ’s analog exhibits near-planar geometry (RMSD = 0.149 Å) due to intramolecular C–H···N hydrogen bonds, a feature likely shared by the target compound .
  • Hydrogen Bonding : Intermolecular C–H···N interactions in analogs () form layered crystal structures, influencing solubility and stability .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis yield of N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide?

  • Methodological Answer : Optimize reaction conditions by systematically varying:

  • Temperature : Test ranges between 50–100°C to balance reaction rate and side-product formation.
  • Solvent polarity : Compare polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (e.g., THF) to enhance nucleophilic substitution efficiency .
  • Catalysts : Evaluate coupling agents (e.g., EDCI, HATU) for amide bond formation between thiadiazole and benzamide moieties .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Employ a multi-technique approach:

  • NMR (1H/13C) : Assign peaks to verify substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm; thiadiazole C-S-C at ~160 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ with <2 ppm mass error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents in biological activity?

  • Methodological Answer :

  • Systematic Analog Synthesis : Replace the 3,5-dimethylphenyl group with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups to assess effects on target binding .
  • Biological Assays : Compare IC₅₀ values in cytotoxicity (e.g., MTT assay) or enzyme inhibition (e.g., kinase assays) across analogs. Correlate activity trends with substituent electronic/hydrophobic properties .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses and affinity differences caused by substituent variations .

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill assays to confirm concentration-dependent effects .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding kinetics with suspected targets (e.g., bacterial topoisomerases) .
  • Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. How can computational methods predict the compound’s interaction with novel biological targets?

  • Methodological Answer :

  • Pharmacophore Modeling : Generate 3D pharmacophores based on known active thiadiazole derivatives to screen for homologous targets .
  • Molecular Dynamics Simulations : Simulate binding stability over 100+ ns trajectories (e.g., GROMACS) to identify key residues in target pockets .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity against untested targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and cell-based assays?

  • Methodological Answer :

  • Solubility Testing : Measure solubility in assay media (e.g., PBS with DMSO ≤0.1%) to ensure bioavailability .
  • Membrane Permeability : Use Caco-2 cell monolayers to assess passive diffusion/efflux ratios impacting cellular uptake .
  • Proteomic Profiling : Compare protein expression in cell lines (e.g., P-gp overexpression) to identify resistance mechanisms .

Synthetic and Analytical Challenges

Q. What steps mitigate side reactions during thiadiazole ring formation?

  • Methodological Answer :

  • Reagent Purity : Use freshly distilled carbon disulfide to prevent oxidation byproducts .
  • Acid Catalysis : Optimize H₂SO₄ concentration (e.g., 95–98%) and reaction time (24–48 hrs) to favor cyclization over hydrolysis .
  • In Situ Monitoring : Track reaction progress via TLC (Rf ~0.3 in CHCl₃:MeOH 9:1) to terminate at optimal conversion .

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